molecular formula C9H6ClN3O2 B2828358 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1219549-02-6

3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B2828358
CAS No.: 1219549-02-6
M. Wt: 223.62
InChI Key: KRNKCMLPKRDEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole ring is a five-membered ring structure containing three nitrogen atoms . This compound has a molecular weight of 175.57 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C5H6ClN3O2 . The InChI code for this compound is 1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) .

Scientific Research Applications

Chemical Synthesis and Modification

An innovative method was developed for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, which subsequently react with 4-amino-5-aryl-3-mercapto-1,2,4-triazoles to produce s-triazolo[3,4-b][1,3,4]thiadiazoles with high yields (Sahi, Bhardwaj, & Paul, 2014). This process highlights a novel application in synthesizing heterocyclic compounds, which are crucial in pharmaceutical research and development.

Material Science and Catalysis

A study on ruthenium-based metathesis catalysts for cyclopolymerization of 1,6-heptadiynes utilized benzoic acid derivatives, demonstrating their role in the synthesis of complex molecular structures (Mayershofer, Nuyken, & Buchmeiser, 2006). This research contributes to the development of new materials with potential applications in various industries, including plastics and pharmaceuticals.

Luminescence and Sensing

Lanthanide metal–organic frameworks (MOFs) based on a 1,2,3-triazole-containing tricarboxylic acid ligand were synthesized for luminescence sensing of metal ions and nitroaromatic compounds (Wang et al., 2016). These MOFs exhibit selective detection capabilities, showcasing the chemical's utility in environmental monitoring and safety applications.

Environmental Applications

Research into the photodegradation of chlorobenzoic acids under UV light has revealed the potential of using similar compounds for environmental remediation, such as water purification (Matthews, 1990). This application is critical for developing new methods to address water pollution and ensure safe drinking water.

Safety and Hazards

The safety information for “3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid” indicates that it is an irritant and should be stored in a refrigerator . A Material Safety Data Sheet (MSDS) is available for further safety information .

Future Directions

The future directions for research on “3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, the development of more effective synthesis methods could also be a focus of future research .

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been reported to exhibit various biological activities, including antimicrobial , antifungal , and anticancer effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Mode of Action

Other 1,2,4-triazole derivatives have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or stabilizing certain chemical species . The presence of the chloro group and the benzoic acid moiety in the compound may also influence its interaction with its targets.

Biochemical Pathways

Given the reported biological activities of similar 1,2,4-triazole compounds, it is plausible that this compound could affect pathways related to cell growth and proliferation, microbial metabolism, or other processes related to its antimicrobial and anticancer activities .

Result of Action

Similar 1,2,4-triazole compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Action Environment

The action, efficacy, and stability of 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid may be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules or ions, and the specific characteristics of the target cells or organisms.

Properties

IUPAC Name

3-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNKCMLPKRDEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NNC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.